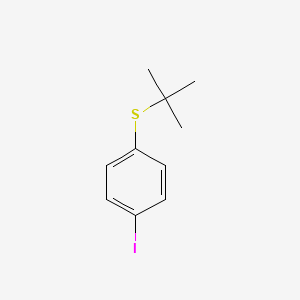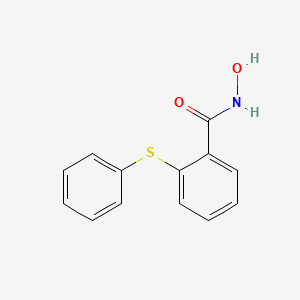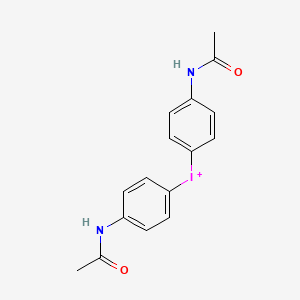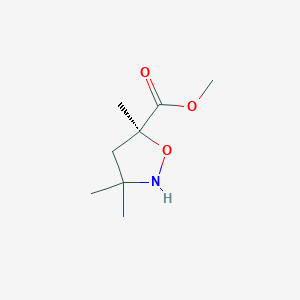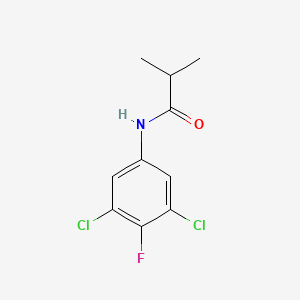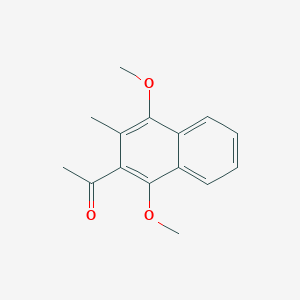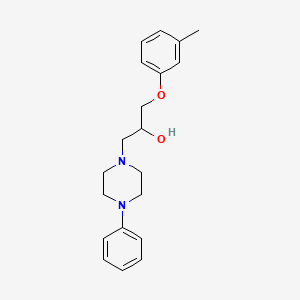
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H16BrNO2. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the 6-position and a phenylmethyl group at the 1-position, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide typically involves the reaction of 6-methoxyquinoline with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinium derivatives with different functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide
- 6-Methoxy-1-(2-(4-methylphenyl)-2-oxoethyl)quinolinium bromide
- 4-Hydroxy-2-quinolones
Uniqueness
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63816-10-4 |
|---|---|
Formule moléculaire |
C17H16BrNO |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
1-benzyl-6-methoxyquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c1-19-16-9-10-17-15(12-16)8-5-11-18(17)13-14-6-3-2-4-7-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KLOXHFPRGMBVIB-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



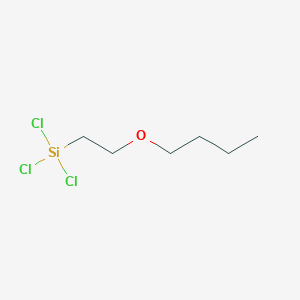
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
